Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is a substituted thiophene derivative. [] Its structure consists of a thiophene ring with three substituents: an amino group at position 2, a methoxymethyl group at position 4, and a carboxylate group at position 3. [] It's important to note that there is limited information available on this specific compound in the provided literature.
This compound is derived from the broader class of thiophene-based compounds, which are known for their aromatic properties and versatility in organic synthesis. Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate has been studied for its potential biological activities, including anti-cancer properties . It is often synthesized through methods that involve variations of the Gewald reaction or other multicomponent synthesis techniques .
The synthesis of methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate typically employs the Gewald reaction, which involves the condensation of a thioketone with a cyano compound in the presence of a base.
This multicomponent approach allows for the efficient formation of the thiophene ring while incorporating various functional groups .
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate features a thiophene ring with several substituents:
InChI=1S/C8H11NO3S/c1-11-3-5-4-13-7(9)6(5)8(10)12-2/h4H,3,9H2,1-2H3
IIRCGSQSPSUWAS-UHFFFAOYSA-N
The structural integrity and electronic properties of this compound can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate can participate in several chemical reactions due to its functional groups:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity .
The mechanism of action for methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate primarily involves its interaction with biological targets:
Research indicates that such compounds might exhibit cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological studies .
Quantitative analyses such as melting point determination and solubility tests provide further insights into its physical properties .
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate has several scientific applications:
The versatility of this compound makes it an important subject of study within organic chemistry and medicinal chemistry fields .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2